molecular formula C13H7ClOS B3032712 1-Chloro-9H-thioxanthen-9-one CAS No. 38605-72-0

1-Chloro-9H-thioxanthen-9-one

Cat. No. B3032712
CAS RN: 38605-72-0
M. Wt: 246.71 g/mol
InChI Key: YNSNJGRCQCDRDM-UHFFFAOYSA-N
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Description

1-Chloro-9H-thioxanthen-9-one is a synthetic compound primarily used in the biomedical field as an intermediary reagent for pharmaceuticals . It’s crucial for developing drugs aimed at treating various cardiac diseases and neurological disorders .


Synthesis Analysis

1-Chloro-9H-thioxanthen-9-one has been used in the preparation of a new copper carbon paste electrode (CPE). The influence of variables including carbon paste composition, sodium tetraphenylborate (NaTPB), ionophore, and Nujol on the electrode response was studied and optimized .


Molecular Structure Analysis

The molecular formula of 1-Chloro-9H-thioxanthen-9-one is C13H7ClOS, and its molecular weight is 246.71 g/mol .


Chemical Reactions Analysis

Thioxanthen-9-one, the parent compound of 1-Chloro-9H-thioxanthen-9-one, can mediate reactions via triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET) .


Physical And Chemical Properties Analysis

1-Chloro-9H-thioxanthen-9-one is a solid substance under normal conditions . It should be stored under inert gas as it is moisture sensitive .

Scientific Research Applications

Photoinitiators and UV-Curable Materials

1-Chloro-9H-thioxanthen-9-one serves as a photoinitiator in UV-curable systems. When exposed to UV light, it initiates polymerization reactions, leading to the crosslinking of monomers. This property finds applications in:

Electrochemical Sensing

Researchers have explored 1-Chloro-9H-thioxanthen-9-one as a neutral carrier for copper-selective electrodes. The compound can be incorporated into carbon paste electrodes (CPEs) for sensitive and selective copper detection. Its hydrophobic nature and redox behavior contribute to efficient electrochemical sensing .

Contaminant Studies in Packaging

1-Chloro-9H-thioxanthen-9-one has relevance beyond its direct applications. For instance, it is related to UV ink photoinitiators (such as isopropylthioxanthone) used in packaging materials. Researchers have studied print contamination, focusing on photoinitiators and other substances formed during printing processes .

Medicinal Chemistry

While not extensively explored, thioxanthone derivatives—including 1-Chloro-9H-thioxanthen-9-one—have potential in medicinal chemistry. Researchers investigate their anti-inflammatory, antioxidant, and antimicrobial properties. However, further studies are needed to unlock their full therapeutic potential.

properties

IUPAC Name

1-chlorothioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSNJGRCQCDRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191926
Record name 1-Chloro-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-9H-thioxanthen-9-one

CAS RN

38605-72-0
Record name 1-Chloro-9H-thioxanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38605-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-9H-thioxanthen-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-9H-thioxanthen-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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